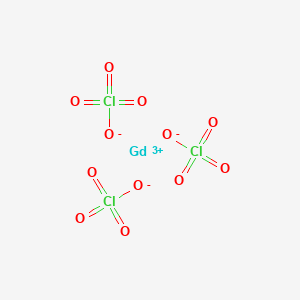
2,2'-Hydrazonobisethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-hydrazonobis- is a chemical compound with the molecular formula C4H12N2O2 and a molecular weight of 120.15 g/mol. It is also known by several other names, including 2,2’-(Hydrazine-1,1-diyl)di(ethanol) and 1,1-Bis(2-hydroxyethyl)hydrazine . This compound is characterized by the presence of two ethanol groups attached to a hydrazine moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-hydrazonobis- typically involves the reaction of hydrazine with ethylene oxide or ethylene glycol under controlled conditions. The reaction can be represented as follows:
[ \text{N}_2\text{H}_4 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}4\text{H}{12}\text{N}_2\text{O}_2 ]
In this reaction, hydrazine reacts with ethylene oxide to form Ethanol, 2,2’-hydrazonobis-. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure complete conversion .
Industrial Production Methods
Industrial production of Ethanol, 2,2’-hydrazonobis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Ethanol, 2,2’-hydrazonobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce hydrazine derivatives .
科学的研究の応用
Ethanol, 2,2’-hydrazonobis- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a stabilizer in certain chemical processes.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
特性
CAS番号 |
13529-51-6 |
|---|---|
分子式 |
C4H12N2O2 |
分子量 |
120.15 g/mol |
IUPAC名 |
2-[amino(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C4H12N2O2/c5-6(1-3-7)2-4-8/h7-8H,1-5H2 |
InChIキー |
MVPRCWFLPDNGNR-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)N |
正規SMILES |
C(CO)N(CCO)N |
Key on ui other cas no. |
13529-51-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)











![(3S,4R,5R)-5-(3,4-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol](/img/structure/B77748.png)
